molecular formula C17H17ClN2O3 B5332535 6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE

6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE

Cat. No.: B5332535
M. Wt: 332.8 g/mol
InChI Key: MULPMJMQHLEGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of a chromenone core, a piperazine ring, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

6-chloro-3-(4-prop-2-enylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-2-5-19-6-8-20(9-7-19)16(21)14-11-12-10-13(18)3-4-15(12)23-17(14)22/h2-4,10-11H,1,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULPMJMQHLEGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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